4-(2-hydroxyphenyl)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2-hydroxyphenyl)benzoic Acid has been explored in various studies. For instance, the synthesis of azo-benzoic acids derivatives, which are structurally related to 4-(2-hydroxyphenyl)benzoic Acid, was achieved using spectroscopic techniques such as NMR, UV–VIS, and IR, and the molecular structures were optimized using density functional theory (DFT) methods . Another study focused on the Mitsunobu reaction using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, which could be relevant for the synthesis of similar compounds . Additionally, a convenient synthesis of 4-Hydroxy[1-13C]benzoic Acid was reported, starting from sodium [2-13C]acetate, which could be a method applicable to the synthesis of 4-(2-hydroxyphenyl)benzoic Acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-hydroxyphenyl)benzoic Acid has been investigated using DFT. For example, the structure and vibrations of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid were studied, and the most stable conformer was identified . The crystal structures of related compounds have also been determined using single-crystal X-ray diffraction, providing insights into the conformations and intermolecular interactions such as hydrogen bonding and π–π stacking .
Chemical Reactions Analysis
The chemical behavior of related compounds in various reactions has been documented. For instance, the azo-benzoic acids exhibit acid–base dissociation and azo–hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . The metabolism of biphenyl derivatives by Pseudomonas putida resulted in the formation of benzoic acid and other products, suggesting potential biotransformation pathways for similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(2-hydroxyphenyl)benzoic Acid have been characterized. Spectroscopic methods provided information on vibrational wavenumbers, infrared intensities, and Raman activities . Theoretical calculations revealed properties such as hyperpolarizability, stability, and charge delocalization . Additionally, the electronic properties, including HOMO and LUMO energies, were determined using UV–Visible spectroscopy and TD-DFT approaches .
Scientific Research Applications
. It has a molecular weight of 242.23 .
This compound is available for scientific research and it’s often used in the preparation of other compounds . For example, it may be used in the preparation of 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid and 2,2′-(((4,5-dicyano-1,2-phenylene)bis(oxy))bis(4,1-phenylene))bis(diazen-2,1-diyl)) dibenzoic acid .
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
- This compound is used as a matrix in MALDI mass spectrometry . MALDI is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules (biopolymers such as proteins, peptides and sugars) and large organic molecules (such as polymers, dendrimers and other macromolecules), which tend to be fragile and fragment when ionized by more conventional ionization methods.
- The compound is mixed with a sample and the mixture is irradiated with a laser. The energy absorbed by the matrix is used to ionize the sample and to assist its desorption into the gas phase .
- The results obtained from this method include the molecular weight of the sample and, in some cases, structural information about the sample .
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Preparation of Other Compounds
- This compound can be used in the preparation of other compounds . For example, it may be used in the preparation of 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid and 2,2′-(((4,5-dicyano-1,2-phenylene)bis(oxy))bis(4,1-phenylene))bis(diazen-2,1-diyl)) dibenzoic acid .
- The specific methods of application or experimental procedures would depend on the specific compound being synthesized .
- The outcomes obtained would also depend on the specific compound being synthesized .
Safety And Hazards
properties
IUPAC Name |
4-(2-hydroxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUSPOXKHTNPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443078 | |
Record name | 4-(2-hydroxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)benzoic Acid | |
CAS RN |
223127-00-2 | |
Record name | 4-(2-hydroxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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